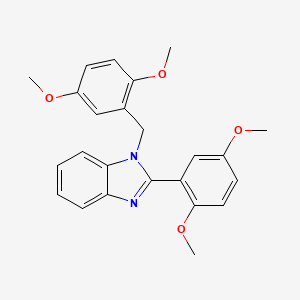

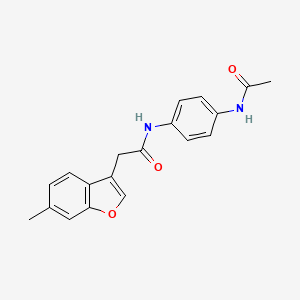

![molecular formula C25H16ClN3O3S B11416687 {2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11416687.png)

{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung "{2-Amino-1-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-Benzodioxol-5-yl)methanon" ist ein komplexes organisches Molekül, das mehrere funktionelle Gruppen aufweist, darunter eine Indolizinylgruppe, eine Thiazolylgruppe und eine Benzodioxolylgruppe. Diese Verbindung ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung von Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von "{2-Amino-1-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-Benzodioxol-5-yl)methanon" beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung der Indolizinyl- und Thiazolylzwischenprodukte, die dann unter bestimmten Bedingungen gekoppelt werden, um die endgültige Verbindung zu bilden. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen chlorierte Lösungsmittel, Basen und Katalysatoren, um die Bildung der gewünschten Bindungen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlichen Reinigungstechniken und dem Recycling von Lösungsmitteln und Reagenzien umfassen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-2-amine typically involves multiple steps:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Indolizine Formation: The indolizine core can be constructed through a cyclization reaction involving pyridine derivatives.

Coupling Reactions: The final step involves coupling the benzodioxole, thiazole, and indolizine moieties through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Die Verbindung "{2-Amino-1-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-Benzodioxol-5-yl)methanon" kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Vorhandensein von Amino- und Thiazolylgruppen macht sie anfällig für Oxidationsreaktionen.

Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre funktionellen Gruppen zu modifizieren.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen.

Übliche Reagenzien und Bedingungen

Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation hydroxylierte Derivate ergeben, während Reduktion Amin- oder Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Es kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.

Biologie: Seine biologische Aktivität kann für potenzielle therapeutische Anwendungen wie antivirale, krebshemmende oder antimikrobielle Wirkstoffe untersucht werden.

Medizin: Die Verbindung kann als Leitverbindung für die Medikamentenentwicklung dienen, die auf bestimmte biologische Pfade abzielt.

Industrie: Es kann bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von "{2-Amino-1-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-Benzodioxol-5-yl)methanon" beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Indolizinyl- und Thiazolylgruppen können an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen.

Wirkmechanismus

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can participate in π-π stacking interactions, while the thiazole and indolizine rings can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indolderivate: Verbindungen, die den Indol-Kern enthalten, wie Tryptophan und Serotonin, haben vielfältige biologische Aktivitäten.

Thiazolderivate: Thiazol-haltige Verbindungen, wie Thiamin (Vitamin B1), sind für verschiedene biologische Funktionen unerlässlich.

Benzodioxolderivate: Verbindungen mit Benzodioxol-Moietäten, wie Piperin, zeigen verschiedene pharmakologische Eigenschaften.

Einzigartigkeit

Die Einzigartigkeit von "{2-Amino-1-[4-(4-Chlorphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-Benzodioxol-5-yl)methanon" liegt in seiner Kombination dieser funktionellen Gruppen, die einzigartige biologische Aktivitäten und chemische Reaktivität verleihen können, die in einfacheren Analogen nicht zu finden sind.

Eigenschaften

Molekularformel |

C25H16ClN3O3S |

|---|---|

Molekulargewicht |

473.9 g/mol |

IUPAC-Name |

[2-amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(1,3-benzodioxol-5-yl)methanone |

InChI |

InChI=1S/C25H16ClN3O3S/c26-16-7-4-14(5-8-16)17-12-33-25(28-17)21-18-3-1-2-10-29(18)23(22(21)27)24(30)15-6-9-19-20(11-15)32-13-31-19/h1-12H,13,27H2 |

InChI-Schlüssel |

JRRIFPRZBKHWGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=C(C(=C4N3C=CC=C4)C5=NC(=CS5)C6=CC=C(C=C6)Cl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

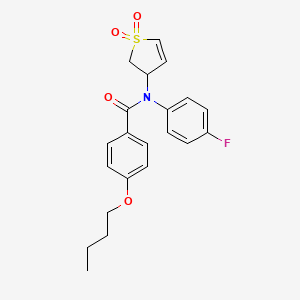

![2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11416604.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B11416614.png)

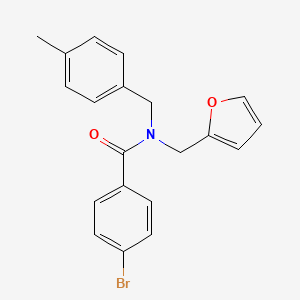

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide](/img/structure/B11416616.png)

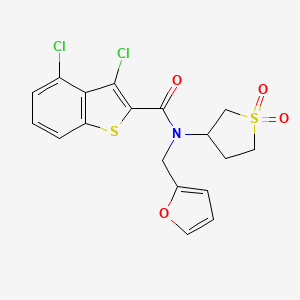

![7-(3-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416622.png)

![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B11416632.png)

![4-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11416653.png)

![N-[(4-Fluorophenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL}propanamide](/img/structure/B11416695.png)

![N-{2-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11416696.png)